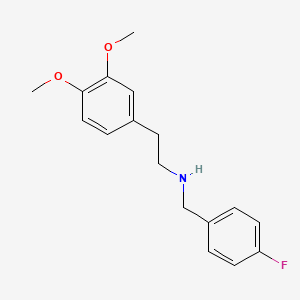

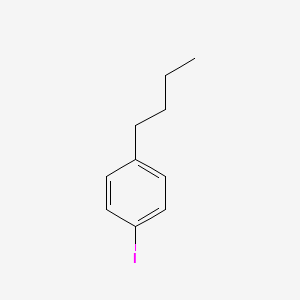

![molecular formula C13H16BrNO4S B1271735 8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 849532-19-0](/img/structure/B1271735.png)

8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane

Übersicht

Beschreibung

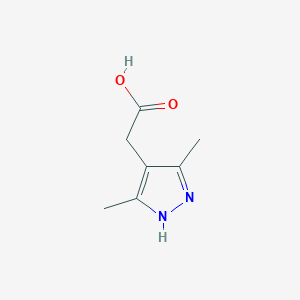

The compound "8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane" is a chemically synthesized molecule that appears to be a derivative of the spirocyclic compounds which are known for their potential in producing biologically active compounds. The core structure of this compound is based on the 8-oxa-2-azaspiro[4.5]decane framework, which can be synthesized from commercially available reagents, indicating accessibility for research and development purposes .

Synthesis Analysis

The synthesis of the core structure, 8-oxa-2-azaspiro[4.5]decane, is achieved through a convenient method using tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This suggests that the synthesis of "8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane" could involve a similar approach, possibly with additional steps to introduce the 4-bromophenylsulfonyl group into the molecule. The synthesis process is crucial as it impacts the yield, purity, and stereochemistry of the final product.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds like "8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane" is characterized by the presence of a spiro linkage, which is a single atom connecting two rings. In this case, the spiro atom is likely to be carbon, connecting an oxygen-containing ring and a nitrogen-containing ring. The presence of the 4-bromophenylsulfonyl group suggests potential for further chemical modifications or interactions due to the presence of a good leaving group (bromine) and a sulfonyl group that can act as an electron-withdrawing group .

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, including phenylsulfanyl migration, which is a process that can be used to control the stereochemistry of the resulting molecule . This indicates that the synthesis of "8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane" could involve stereochemically controlled steps to ensure the production of the desired enantiomer or diastereoisomer. The presence of the bromine atom also suggests that this compound could participate in further substitution reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane" are not detailed in the provided abstracts, we can infer that the compound's properties would be influenced by its molecular structure. The spirocyclic nature of the compound would affect its boiling point, melting point, and solubility. The electron-withdrawing sulfonyl group and the polarizable bromine atom could impact the compound's reactivity and interactions with biological targets. The stereochemistry of the compound is also likely to influence its biological activity and binding affinity to specific receptors or enzymes .

Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Material Development

- Application : The derivative 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) demonstrates potential as a nonlinear optical material. This is crucial for the development of devices like frequency doublers for laser diodes in the blue region. The research focused on material purification, single crystal growth, and characterization to demonstrate its optical properties and second harmonic generation capability (Kagawa et al., 1994).

- Methodology : Techniques like recrystallization from ethyl acetate solution, zone refining, and sublimation under reduced pressure were employed. The Bridgman technique was utilized for crystal growth, resulting in large crystals suitable for nonlinear optical device applications (Kagawa et al., 1994).

Mass Spectrometry Analysis

- Application : In the realm of analytical chemistry, the mass spectrum of 1,4-dioxa-8-azaspiro[4.5]decane was studied, showing a notable peak at m/e 87. This study is pivotal for understanding the compound's fragmentation and structure, which is essential in analytical and synthetic chemistry (Solomons, 1982).

Environmental Chemistry

- Application : Derivatives like 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene were synthesized for environmental applications. These compounds were found effective in the sorption of carcinogenic azo dyes and aromatic amines from water, indicating their potential in water purification and environmental remediation (Akceylan et al., 2009).

Synthesis and Biologically Active Compound Production

- Application : A convenient synthesis route was developed for 8-oxa-2-azaspiro[4.5]decane, showing promise for the production of biologically active compounds. This synthesis from commercially available reagents demonstrates the compound's versatility in the field of medicinal chemistry and drug development (Ogurtsov & Rakitin, 2020).

Eigenschaften

IUPAC Name |

8-(4-bromophenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO4S/c14-11-1-3-12(4-2-11)20(16,17)15-7-5-13(6-8-15)18-9-10-19-13/h1-4H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQMOCFTFSHYNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)S(=O)(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

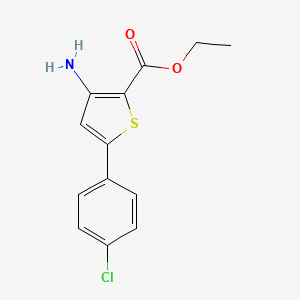

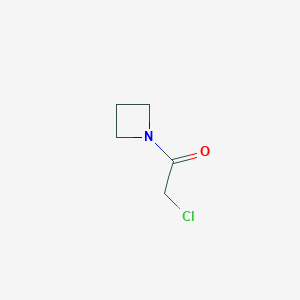

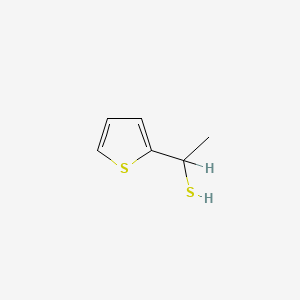

![7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1271669.png)

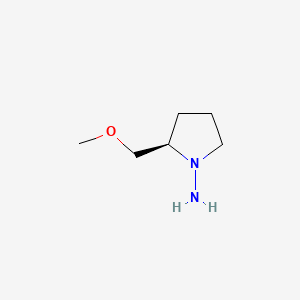

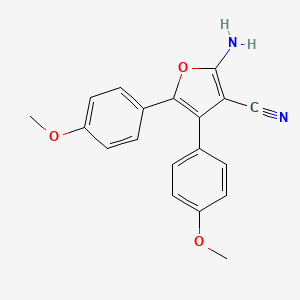

![1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B1271674.png)